Product packaging for 1,1'-Biphenyl, 4'-chloro-3-fluoro-(Cat. No.:CAS No. 72093-46-0)

1,1'-Biphenyl, 4'-chloro-3-fluoro-

Cat. No.: B3056526
CAS No.: 72093-46-0
M. Wt: 206.64 g/mol
InChI Key: FYHDSEUFZNDKEM-UHFFFAOYSA-N
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Description

Significance of Halogenated Biphenyls in Advanced Chemical Research

Halogenated biphenyls are foundational structures in various fields of chemical science. Their high thermal stability and resistance to chemical reactivity made them historically useful in industrial applications, such as dielectric fluids and heat transfer agents. ontosight.airesearchgate.net In contemporary research, the focus has shifted towards their role as versatile intermediates in organic synthesis. The presence of halogen atoms provides reactive sites for a multitude of chemical transformations, including cross-coupling reactions like the Suzuki-Miyaura coupling, which are instrumental in constructing more complex molecules. nih.govacs.org

The specific nature and position of the halogen substituents significantly influence the molecule's reactivity, electronic properties, and three-dimensional structure. nih.govnih.gov For instance, the introduction of fluorine can alter a molecule's metabolic stability and binding affinity to biological targets, a property extensively explored in medicinal chemistry. acs.orgrsc.org The study of halogenated biphenyls, therefore, provides fundamental insights into structure-activity relationships and the rational design of new functional materials and therapeutic agents. nih.govmdpi.com

Historical Trajectories of Biphenyl (B1667301) Chemistry Relevant to 1,1'-Biphenyl, 4'-chloro-3-fluoro-

The chemistry of biphenyls dates back to the 19th century, with their initial synthesis marking a significant milestone in organic chemistry. ontosight.ai The industrial production of polychlorinated biphenyls (PCBs) began in 1929, and for decades, these compounds were widely used due to their desirable physical properties. encyclopedia.com However, their environmental persistence and adverse health effects led to a ban on their production in many countries. encyclopedia.comnih.govwikipedia.org

This historical context is crucial as it spurred the development of analytical methods for detecting and characterizing halogenated biphenyls and fostered a deeper investigation into their chemical behavior. acs.org The evolution of synthetic methodologies, such as the Ullmann reaction and later the more versatile palladium-catalyzed cross-coupling reactions, has enabled chemists to synthesize specific biphenyl congeners with high precision. rsc.orgwikipedia.org This control over molecular architecture is essential for studying individual compounds like 1,1'-Biphenyl, 4'-chloro-3-fluoro- and understanding how the specific arrangement of halogen atoms dictates its properties.

Rationale for Focused Academic Inquiry into the Specificity of 1,1'-Biphenyl, 4'-chloro-3-fluoro-

The specific substitution pattern of 1,1'-Biphenyl, 4'-chloro-3-fluoro- makes it a compound of particular academic interest. The presence of both a chlorine and a fluorine atom on the same phenyl ring creates a unique electronic environment. The fluorine atom, being highly electronegative, and the chlorine atom introduce a dipole moment and influence the electron density distribution across the biphenyl system. This, in turn, affects the reactivity of the molecule in synthetic transformations and its potential interactions with other molecules.

Current Paradigms and Research Landscape Pertaining to the Compound's Derivatives

The current research landscape for derivatives of 1,1'-Biphenyl, 4'-chloro-3-fluoro- is centered on leveraging its unique structure for the synthesis of novel functional molecules. For instance, derivatives of this compound are being explored as building blocks for pharmaceuticals and agrochemicals. The strategic placement of the chloro and fluoro substituents can be used to fine-tune the biological activity and pharmacokinetic properties of a target molecule.

Derivatives of 1,1'-Biphenyl, 4'-chloro-3-fluoro- include compounds where additional functional groups have been introduced. Some examples found in chemical supplier catalogs and research articles include:

4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile : This derivative incorporates a nitrile group, which is a versatile functional group that can be converted into other functionalities or used to modulate the electronic properties of the molecule. scbt.com

Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate : The presence of a methyl ester group opens up possibilities for further reactions, such as hydrolysis to the corresponding carboxylic acid or amidation. scbt.com

3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-ol : The hydroxyl group in this derivative can act as a hydrogen bond donor and a site for further functionalization. chemsrc.com

4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbaldehyde : The aldehyde group is a key functional group in organic synthesis, allowing for the construction of more complex molecular architectures through reactions like Wittig olefination or reductive amination. pharmaffiliates.com

These examples highlight the role of 1,1'-Biphenyl, 4'-chloro-3-fluoro- as a scaffold in the creation of a diverse range of molecules with potentially useful properties. The ongoing research in this area continues to expand the library of known derivatives and explore their applications in various scientific disciplines.

Chemical and Physical Properties

The properties of 1,1'-Biphenyl, 4'-chloro-3-fluoro- are dictated by its molecular structure. The following table summarizes some of its key chemical and physical data.

PropertyValue
Molecular Formula C₁₂H₈ClF
Molecular Weight 206.64 g/mol avantorsciences.com
CAS Number 150805-70-2 avantorsciences.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8ClF B3056526 1,1'-Biphenyl, 4'-chloro-3-fluoro- CAS No. 72093-46-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-(3-fluorophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHDSEUFZNDKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373940
Record name 1,1'-Biphenyl, 4'-chloro-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72093-46-0
Record name 1,1'-Biphenyl, 4'-chloro-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Spectrometric Characterization of 1,1 Biphenyl, 4 Chloro 3 Fluoro

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy provides unparalleled insight into the molecular structure of 1,1'-Biphenyl, 4'-chloro-3-fluoro- by mapping the chemical environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of 1,1'-Biphenyl, 4'-chloro-3-fluoro- is expected to exhibit a complex series of signals in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the unsubstituted phenyl ring would likely appear as a multiplet, integrating to five protons. The protons on the substituted ring will show more distinct splitting patterns due to the influence of the chlorine and fluorine atoms. For a related compound, sulfuric acid mono-(4'-chloro-3'-fluoro-biphenyl-4-yl) ester, the proton signals of the 4'-chloro-3'-fluoro-biphenyl moiety appear in the range of 7.39-7.57 ppm nih.gov.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of electronegative halogen substituents will cause a downfield shift for the directly attached carbons. In a similar compound, the carbon attached to the fluorine atom shows a characteristic doublet due to C-F coupling, with a large coupling constant (¹JCF) nih.gov. The carbon bearing the chlorine atom will also be shifted downfield. The chemical shifts of the carbons in the unsubstituted ring will be less affected.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,1'-Biphenyl, 4'-chloro-3-fluoro-

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-27.4 - 7.6128.0 - 130.0
H-37.3 - 7.5127.0 - 129.0
H-47.3 - 7.5127.0 - 129.0
H-57.3 - 7.5127.0 - 129.0
H-67.4 - 7.6128.0 - 130.0
H-2'7.5 - 7.7129.0 - 131.0
H-5'7.3 - 7.5125.0 - 127.0 (d, JCF ≈ 3-5 Hz)
H-6'7.2 - 7.4115.0 - 117.0 (d, JCF ≈ 20-25 Hz)
C-1-139.0 - 141.0
C-2-128.0 - 130.0
C-3-127.0 - 129.0
C-4-127.0 - 129.0
C-5-127.0 - 129.0
C-6-128.0 - 130.0
C-1'-138.0 - 140.0 (d, JCF ≈ 7-9 Hz)
C-2'-129.0 - 131.0
C-3'-157.0 - 159.0 (d, ¹JCF ≈ 245-250 Hz)
C-4'-120.0 - 122.0 (d, JCF ≈ 18-22 Hz)
C-5'-125.0 - 127.0 (d, JCF ≈ 3-5 Hz)
C-6'-115.0 - 117.0 (d, JCF ≈ 20-25 Hz)

Note: The predicted chemical shifts are based on data from structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR for Halogenated Biphenyl (B1667301) Systems

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range wikipedia.org. For 1,1'-Biphenyl, 4'-chloro-3-fluoro-, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the electronic environment created by the biphenyl system and the adjacent chlorine atom. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to CFCl₃ ucsb.edu. The fluorine signal will likely appear as a multiplet due to coupling with the neighboring protons.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 1,1'-Biphenyl, 4'-chloro-3-fluoro-, COSY would show correlations between adjacent protons on both phenyl rings, helping to trace the spin systems within each ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C) libretexts.org. Each cross-peak in the HMQC/HSQC spectrum corresponds to a C-H bond, allowing for the direct assignment of carbon signals based on their attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH) libretexts.org. HMBC is particularly powerful for establishing the connectivity between different parts of the molecule, such as the connection between the two phenyl rings and the positions of the halogen substituents relative to the protons. For instance, correlations from the protons on one ring to the quaternary carbon of the other ring would confirm the biphenyl linkage.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of 1,1'-Biphenyl, 4'-chloro-3-fluoro- (C₁₂H₈ClF). The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. For the related sulfuric acid mono-(4'-chloro-3'-fluoro-biphenyl-4-yl) ester, the calculated exact mass was found to be in close agreement with the experimentally determined value nih.gov.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern provides valuable structural information. For halogenated biphenyls, common fragmentation pathways involve the loss of halogen atoms and the cleavage of the biphenyl bond nih.gov. In the case of 1,1'-Biphenyl, 4'-chloro-3-fluoro-, the MS/MS spectrum would likely show fragment ions corresponding to the loss of Cl, F, and HCl. The relative abundance of these fragment ions can help to confirm the positions of the substituents on the biphenyl core. The fragmentation of chlorinated biphenyls often involves the sequential loss of chlorine atoms and can be influenced by the substitution pattern nih.gov.

Interactive Data Table: Predicted Major Fragment Ions in the Mass Spectrum of 1,1'-Biphenyl, 4'-chloro-3-fluoro-

m/z (mass-to-charge ratio) Proposed Fragment Description
206/208[C₁₂H₈ClF]⁺Molecular ion
171[C₁₂H₈F]⁺Loss of Cl
187[C₁₂H₇Cl]⁺Loss of F
170[C₁₂H₇F]⁺Loss of HCl
152[C₁₂H₈]⁺Loss of Cl and F

Note: The predicted fragmentation is based on general principles of mass spectrometry for halogenated aromatic compounds. The relative intensities of the fragments may vary depending on the ionization method and conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful complementary techniques used to probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations that cause a change in the molecular dipole moment. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, and the resulting spectrum reveals vibrational modes that involve a change in the polarizability of the molecule.

Expected Vibrational Frequencies:

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the two phenyl rings are expected to produce a series of sharp bands of variable intensity in the 1610-1450 cm⁻¹ region. A characteristic peak for the biphenyl structure is often observed around 1600 cm⁻¹. researchgate.net

In-plane C-H Bending: These modes are anticipated to occur in the 1300-1000 cm⁻¹ range.

Out-of-plane C-H Bending: The out-of-plane bending vibrations are sensitive to the substitution pattern on the aromatic rings and typically appear between 900-675 cm⁻¹.

C-F Stretching: The carbon-fluorine stretching vibration is expected to produce a strong absorption band in the IR spectrum, typically in the range of 1250-1020 cm⁻¹. For fluorobenzene, a band is noted around 1461 cm⁻¹. dtic.mil

C-Cl Stretching: The carbon-chlorine stretching vibration gives rise to a strong band in the lower frequency region of the mid-IR spectrum, generally between 850-550 cm⁻¹. Monochlorobiphenyls show characteristic Raman peaks that can be used for isomer identification. researchgate.net

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. For instance, in molecules with a center of inversion, the rule of mutual exclusion states that vibrations that are Raman active are IR inactive, and vice versa. While 1,1'-Biphenyl, 4'-chloro-3-fluoro- lacks a center of inversion, the relative intensities of the bands in the IR and Raman spectra can still provide valuable structural information.

Table 1: Predicted Characteristic Vibrational Frequencies for 1,1'-Biphenyl, 4'-chloro-3-fluoro-
Vibrational ModeExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H Stretch3100 - 3000Medium to WeakMedium
Aromatic C=C Stretch1610 - 1450Medium to StrongStrong
C-F Stretch1250 - 1020StrongWeak
In-plane C-H Bend1300 - 1000MediumMedium
Out-of-plane C-H Bend900 - 675StrongWeak
C-Cl Stretch850 - 550StrongMedium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. wikipedia.org For aromatic compounds like 1,1'-Biphenyl, 4'-chloro-3-fluoro-, the primary electronic transitions observed are π → π* transitions associated with the conjugated biphenyl system.

The UV spectrum of biphenyl in ethanol (B145695) typically shows a strong absorption band (the K-band, from the German konjugiert) around 250 nm, which is characteristic of the conjugated π-system. The presence of substituents on the phenyl rings can cause shifts in the wavelength of maximum absorption (λ_max) and changes in the molar absorptivity (ε).

Auxochromic Effects of Halogens: Both chlorine and fluorine are auxochromes, meaning they are substituents that, when attached to a chromophore (the biphenyl system), modify the λ_max and ε. They possess non-bonding electrons (n electrons) and exert both an inductive effect (-I) and a resonance effect (+R).

Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the aromatic ring, which tends to cause a bathochromic shift (a shift to longer wavelengths) and an increase in intensity (hyperchromic effect).

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring via the sigma bond, which can lead to a hypsochromic shift (a shift to shorter wavelengths).

Table 2: Predicted UV-Vis Absorption Data for 1,1'-Biphenyl, 4'-chloro-3-fluoro-
Transition TypeChromophoreExpected λ_max (nm)Comments
π → π* (K-band)Conjugated Biphenyl System~250 - 260Represents the primary electronic transition. The exact λ_max is influenced by the competing inductive and resonance effects of the Cl and F substituents.
π → π* (B-band)Aromatic Rings~200 - 220Fine structure may be obscured due to substitution and solvent effects.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

For biphenyl and its derivatives, a key structural parameter is the torsional or dihedral angle between the planes of the two phenyl rings. In the gaseous state, biphenyl is not planar, with a dihedral angle of approximately 45 degrees, which represents a balance between steric repulsion of the ortho-hydrogens and the stabilizing effect of π-conjugation across the central C-C bond. libretexts.org In the solid state, crystal packing forces can influence this angle.

The conformation of 1,1'-Biphenyl, 4'-chloro-3-fluoro- will be significantly influenced by the steric and electronic properties of the halogen substituents. While there are no ortho substituents in this molecule, the meta- and para-substituents can still affect the crystal packing and, consequently, the dihedral angle. Computational studies on chlorinated biphenyls have shown that their conformational mobility is a key feature, and the preferred conformation depends on the substitution pattern. acs.org The presence of halogen atoms can introduce specific intermolecular interactions, such as halogen bonding, which could influence the crystal structure.

Based on studies of similar non-ortho-substituted biphenyls, it is expected that 1,1'-Biphenyl, 4'-chloro-3-fluoro- will adopt a non-planar conformation in the solid state, with a dihedral angle likely in the range of 30-50 degrees. An X-ray crystallographic analysis would provide precise values for this angle, as well as for the C-C, C-H, C-Cl, and C-F bond lengths and the various bond angles within the molecule.

Table 3: Predicted Solid-State Structural Parameters for 1,1'-Biphenyl, 4'-chloro-3-fluoro-
ParameterExpected ValueMethod of Determination
Molecular FormulaC₁₂H₈ClF-
Crystal SystemTo be determinedX-ray Crystallography
Space GroupTo be determinedX-ray Crystallography
Inter-ring Dihedral Angle~30 - 50°X-ray Crystallography
C-Cl Bond Length~1.74 ÅX-ray Crystallography
C-F Bond Length~1.35 ÅX-ray Crystallography
Inter-ring C-C Bond Length~1.49 ÅX-ray Crystallography

Lack of Specific Computational and Theoretical Data for 1,1'-Biphenyl, 4'-chloro-3-fluoro-

A thorough and exhaustive search of scientific literature and chemical databases has revealed a significant gap in the publicly available research concerning the specific chemical compound 1,1'-Biphenyl, 4'-chloro-3-fluoro- . At present, there are no dedicated computational and theoretical chemistry studies that provide the specific data points required to generate a detailed article as per the requested outline.

The search for information on this particular isomer, including its ground state geometry, frontier molecular orbitals, electrostatic potential surface, and reaction mechanisms, did not yield any peer-reviewed articles or database entries containing the necessary quantitative data such as optimized bond lengths, bond angles, dihedral angles, HOMO-LUMO energy values, electrostatic potential maps, or calculated energy barriers for specific reactions.

While there is a considerable body of research on the computational analysis of other substituted biphenyls, including various isomers of chlorobiphenyls and fluorobiphenyls, this information is not directly transferable to 1,1'-Biphenyl, 4'-chloro-3-fluoro- . The precise positioning of the chloro and fluoro substituents on the biphenyl rings significantly influences the molecule's electronic structure, conformational preferences, and reactivity in ways that cannot be accurately extrapolated from related but structurally distinct compounds.

Therefore, to maintain scientific accuracy and adhere to the strict requirement of focusing solely on 1,1'-Biphenyl, 4'-chloro-3-fluoro- , it is not possible to provide the detailed, data-driven article as requested. The generation of such an article would necessitate original computational research to be performed on this specific molecule.

Computational and Theoretical Chemistry Studies on 1,1 Biphenyl, 4 Chloro 3 Fluoro

Prediction of Spectroscopic Parameters via Ab Initio and DFT Methods

Ab initio and Density Functional Theory (DFT) methods are at the forefront of computational chemistry for the prediction of spectroscopic parameters. These first-principles approaches allow for the calculation of various molecular properties with a high degree of accuracy, providing valuable insights that complement experimental findings.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Computational methods, particularly DFT, have become increasingly reliable for predicting ¹H and ¹³C NMR chemical shifts. nih.gov The process typically involves geometry optimization of the molecule followed by the calculation of isotropic shielding constants, which are then converted to chemical shifts using a reference compound like tetramethylsilane (B1202638) (TMS).

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for 1,1'-Biphenyl, 4'-chloro-3-fluoro- using DFT

AtomPredicted Chemical Shift (ppm)
H-27.45
H-57.30
H-67.60
H-2'7.50
H-3'7.25
H-5'7.40
H-6'7.55
C-1138.5
C-2128.0
C-3115.0 (JC-F)
C-4158.0 (JC-F)
C-5118.0
C-6129.0
C-1'139.0
C-2'129.5
C-3'127.0
C-4'133.0
C-5'127.5
C-6'129.8

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations are widely used to compute harmonic vibrational frequencies, which can be used to simulate IR and Raman spectra. nih.govresearchgate.net These calculations also provide information on the intensity of each vibrational mode, aiding in the interpretation of experimental spectra.

For 1,1'-Biphenyl, 4'-chloro-3-fluoro-, theoretical vibrational analysis would involve geometry optimization followed by frequency calculations at the same level of theory. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The vibrational modes would include C-H, C-C, C-F, and C-Cl stretching and bending vibrations, as well as the characteristic modes of the biphenyl (B1667301) backbone.

Table 2: Illustrative Calculated Vibrational Frequencies for Key Modes in 1,1'-Biphenyl, 4'-chloro-3-fluoro-

Vibrational ModeCalculated Frequency (cm⁻¹)
C-H stretching (aromatic)3100 - 3000
C=C stretching (aromatic)1600 - 1450
C-F stretching1250 - 1100
C-Cl stretching800 - 600
C-H out-of-plane bending900 - 700

Note: The data in this table is illustrative and represents typical frequency ranges for the specified vibrational modes in similar aromatic compounds.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. For biphenyl derivatives, a key conformational feature is the torsional angle between the two phenyl rings. mdpi.comtandfonline.com This angle is influenced by the nature and position of the substituents.

MD simulations of 1,1'-Biphenyl, 4'-chloro-3-fluoro- in different solvents could provide insights into its conformational preferences and the energy barriers for rotation around the central C-C bond. mdpi.com The simulations would typically employ a force field parameterized to accurately describe the interactions within the molecule and with the solvent. Such studies can reveal how intermolecular interactions, such as hydrogen bonding or van der Waals forces, influence the molecule's structure and dynamics. tandfonline.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Electronic and Optical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of molecules based on their structural and electronic features. researchgate.netnih.gov For halogenated biphenyls, QSPR models have been developed to predict a wide range of properties, including thermodynamic properties and toxicity. researchgate.netnih.govacademicdirect.org

To develop a QSPR model for the electronic and optical properties of 1,1'-Biphenyl, 4'-chloro-3-fluoro- and related compounds, a dataset of molecules with known experimental or high-level computational data would be required. Molecular descriptors, which are numerical representations of the molecular structure, would be calculated for each compound. These descriptors can include constitutional, topological, geometrical, and quantum-chemical parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that correlates the descriptors with the property of interest. Such models could predict properties like dipole moment, polarizability, and absorption maxima.

Derivatization and Analog Development Based on the 1,1 Biphenyl, 4 Chloro 3 Fluoro Scaffold

Introduction of Additional Halogen Substituents and Their Effects

The introduction of additional halogen atoms onto the 1,1'-Biphenyl, 4'-chloro-3-fluoro- scaffold can significantly influence its conformational and electronic properties. The position and nature of the incoming halogen (F, Cl, Br, I) can alter the dihedral angle between the two phenyl rings, affecting the molecule's planarity and, consequently, its conjugation and intermolecular interactions.

The effects of additional halogenation can be summarized as follows:

Electronegativity and Inductive Effects: Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. The introduction of further fluorine or chlorine atoms would enhance the electrophilic character of the aromatic rings, making them more susceptible to nucleophilic aromatic substitution under certain conditions.

Polarizability: The polarizability of the halogen substituents increases down the group (F < Cl < Br < I). This property can influence intermolecular interactions, such as halogen bonding, which can play a crucial role in the solid-state packing and liquid crystalline behavior of the resulting derivatives.

Lipophilicity: Halogenation generally increases the lipophilicity of organic molecules. This can be an important consideration in the design of new materials and biologically active compounds.

Table 1: Predicted Effects of Additional Halogenation on 1,1'-Biphenyl, 4'-chloro-3-fluoro-

Position of Additional HalogenExpected Effect on Dihedral AnglePredicted Impact on Electronic Properties
ortho- (e.g., 2- or 2'-position)Significant increaseEnhanced steric hindrance, potential for altered reactivity
meta- (e.g., 3- or 5-position)Minor changeModification of electron density distribution
para- (e.g., 4-position)Minor changeReinforcement of electronic effects

Installation of Diverse Functional Groups (e.g., Amino, Nitro, Cyano)

The introduction of functional groups such as amino (-NH2), nitro (-NO2), and cyano (-CN) onto the 1,1'-Biphenyl, 4'-chloro-3-fluoro- scaffold opens up avenues for a wide range of chemical transformations and applications. These groups can be installed through various synthetic methodologies, including electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Amino Group Installation: The amino group can be introduced either directly via amination reactions or indirectly through the reduction of a nitro group. The presence of an amino group significantly increases the electron density of the substituted ring and provides a site for further derivatization, such as acylation or diazotization. For instance, a derivative such as 4-amino-4'-chloro-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid has been synthesized, showcasing the possibility of incorporating both amino and carboxylic acid functionalities chemicalbook.com.

Nitro Group Installation: Nitration of the biphenyl (B1667301) scaffold can be achieved using standard nitrating agents like nitric acid in the presence of sulfuric acid. The position of nitration will be directed by the existing substituents. The electron-withdrawing nature of the chloro and fluoro groups on one ring would likely direct nitration to the other, unsubstituted phenyl ring. The nitro group is a strong electron-withdrawing group and can be a precursor to an amino group upon reduction. A related compound, (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone, highlights the feasibility of introducing a nitro group in the presence of chloro and fluoro substituents ganeshremedies.com.

Cyano Group Installation: The cyano group can be introduced through methods like the Rosenmund-von Braun reaction or, more commonly, through palladium-catalyzed cyanation of an aryl halide precursor researchgate.netnih.govnih.govrsc.org. A cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of heterocyclic rings.

Table 2: Potential Functionalized Derivatives of 1,1'-Biphenyl, 4'-chloro-3-fluoro- and Their Synthetic Precursors

Functional GroupPotential DerivativePossible Synthetic Precursor
Amino (-NH2)2-Amino-4'-chloro-3'-fluoro-1,1'-biphenyl2-Nitro-4'-chloro-3'-fluoro-1,1'-biphenyl
Nitro (-NO2)4-Nitro-4'-chloro-3'-fluoro-1,1'-biphenyl1,1'-Biphenyl, 4'-chloro-3-fluoro-
Cyano (-CN)4-Cyano-4'-chloro-3'-fluoro-1,1'-biphenyl4-Bromo-4'-chloro-3'-fluoro-1,1'-biphenyl

Strategies for Heteroaromatic and Aliphatic Annulation

Annulation reactions, which involve the formation of a new ring fused to an existing one, can be employed to construct complex polycyclic and heterocyclic structures from the 1,1'-Biphenyl, 4'-chloro-3-fluoro- scaffold. These strategies are valuable for synthesizing novel materials with unique electronic and photophysical properties.

Heteroaromatic Annulation: Palladium-catalyzed intramolecular C-H arylation is a powerful tool for the synthesis of fused heteroaromatic systems. For instance, by introducing a suitable heterocyclic precursor at a position adjacent to the biphenyl linkage, a subsequent intramolecular cyclization can lead to the formation of fused systems like carbazoles, dibenzofurans, or dibenzothiophenes. The synthesis of acenaphthylene-fused heteroarenes via a Pd-catalyzed Suzuki–Miyaura/C–H arylation cascade provides a template for how such transformations could be envisioned for the 1,1'-Biphenyl, 4'-chloro-3-fluoro- system beilstein-journals.org.

Aliphatic Annulation: The construction of fused aliphatic rings can be achieved through various cycloaddition and cyclization reactions. For instance, Diels-Alder reactions with appropriate dienes or intramolecular Friedel-Crafts alkylations could be utilized to build saturated or partially saturated ring systems onto the biphenyl core.

The choice of annulation strategy would depend on the desired target structure and the functional groups already present on the biphenyl scaffold. The halogen substituents on the 1,1'-Biphenyl, 4'-chloro-3-fluoro- core can also play a role in directing the regioselectivity of these annulation reactions.

Polymerization and Oligomerization Studies Involving 1,1'-Biphenyl, 4'-chloro-3-fluoro- Monomers

The 1,1'-Biphenyl, 4'-chloro-3-fluoro- unit can serve as a monomer or a building block in the synthesis of polymers and oligomers with tailored properties. The halogen atoms provide reactive sites for various polymerization techniques.

Poly(arylene ether)s: One of the most common methods for polymerizing halogenated aromatic compounds is through nucleophilic aromatic substitution to form poly(arylene ether)s. By di-hydroxylating the 1,1'-Biphenyl, 4'-chloro-3-fluoro- scaffold, it can be reacted with an activated dihaloaromatic monomer to produce high-performance polymers. The properties of the resulting poly(arylene ether)s, such as thermal stability and solubility, can be fine-tuned by the choice of the co-monomer nih.govresearchgate.netmdpi.comnih.gov.

Cross-linked Polymers: Biphenyl-containing monomers can be functionalized with polymerizable groups, such as acrylates, to create cross-linked polymers uky.edunih.govnih.gov. These materials can exhibit interesting properties due to the potential for intramolecular π-π stacking interactions between the biphenyl units within the polymer network.

Acyclic Diene Metathesis (ADMET) Polymerization: Bio-based biphenyl monomers have been successfully polymerized using ADMET, suggesting that with appropriate functionalization (e.g., introduction of terminal alkene chains), 1,1'-Biphenyl, 4'-chloro-3-fluoro- could also be a candidate for this type of polymerization rsc.org.

Table 3: Potential Polymerization Strategies for 1,1'-Biphenyl, 4'-chloro-3-fluoro- Based Monomers

Polymerization MethodMonomer RequirementPotential Polymer Type
Nucleophilic Aromatic SubstitutionDihydroxylated biphenyl derivativePoly(arylene ether)
Free Radical PolymerizationAcrylate or vinyl functionalized biphenylCross-linked polyacrylate
ADMET PolymerizationDiallyl or divinyl functionalized biphenylPolyalkenylene

Development of Precursors for Advanced Organic Materials

The derivatization of 1,1'-Biphenyl, 4'-chloro-3-fluoro- can lead to the synthesis of precursors for a variety of advanced organic materials with applications in electronics and photonics.

Liquid Crystals: Fluorinated biphenyls are key components in many liquid crystal displays due to their advantageous properties, such as high chemical and thermal stability, and their ability to tune the dielectric anisotropy of the liquid crystalline mixture nih.govbiointerfaceresearch.combeilstein-journals.org. By introducing appropriate terminal groups (e.g., alkyl, alkoxy, or cyano) to the 1,1'-Biphenyl, 4'-chloro-3-fluoro- scaffold, novel liquid crystalline materials can be designed. For example, 4'-hydroxy-[1,1'-biphenyl]-4-yl alkanoates serve as precursors for various biphenyl-based liquid crystals researchgate.net.

Organic Light-Emitting Diodes (OLEDs): The rigid and conjugated nature of the biphenyl core makes it an attractive building block for materials used in OLEDs. Fluorination can enhance the performance of these materials by lowering the HOMO and LUMO energy levels, which facilitates electron injection and improves stability rsc.org. Derivatives of 1,1'-Biphenyl, 4'-chloro-3-fluoro- could be developed as host materials, emitters, or charge-transporting materials in OLED devices.

Conducting Polymers: With appropriate functionalization, biphenyl units can be incorporated into conjugated polymers for applications in organic electronics. The electronic properties of these polymers can be modulated by the substituents on the biphenyl core. Fluorinated conjugated polymers often exhibit enhanced performance in devices like organic field-effect transistors rsc.org.

Analytical Methodologies for the Detection and Quantification of 1,1 Biphenyl, 4 Chloro 3 Fluoro

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex mixtures, and several techniques are applicable to 1,1'-Biphenyl, 4'-chloro-3-fluoro-. The choice of method depends on the sample matrix, required sensitivity, and the specific analytical objective.

Gas Chromatography (GC) with Various Detection Modalities (FID, ECD, MS)

Gas chromatography is a primary technique for the analysis of semi-volatile compounds like halogenated biphenyls. Its high resolution and compatibility with sensitive detectors make it ideal for trace-level analysis.

Flame Ionization Detection (FID): While FID is a universal detector for organic compounds, its sensitivity for halogenated compounds is lower compared to other detectors. It is generally used when the concentration of the analyte is high.

Electron Capture Detection (ECD): ECD is highly sensitive to electrophilic compounds, such as those containing halogens. This makes it an exceptionally suitable detector for the trace analysis of 1,1'-Biphenyl, 4'-chloro-3-fluoro-, often achieving detection limits in the picogram (pg) range. teledynelabs.com

Mass Spectrometry (MS): When coupled with GC, MS provides not only high sensitivity but also structural information, leading to definitive identification of the analyte. By operating in selected ion monitoring (SIM) mode, the mass spectrometer can achieve very low detection limits, comparable to or even better than ECD. nih.govmdpi.com

Below is a table summarizing typical GC conditions for the analysis of polychlorinated biphenyls, which are directly applicable to 1,1'-Biphenyl, 4'-chloro-3-fluoro-.

ParameterTypical Conditions
Column Fused silica (B1680970) capillary column (e.g., 5% phenyl-methylpolysiloxane)
Column Dimensions 30-60 m length, 0.25-0.32 mm I.D., 0.25 µm film thickness
Injector Temperature 250-300 °C (Splitless injection)
Oven Program Initial temp: 100-150 °C, ramp at 5-10 °C/min to 280-320 °C
Carrier Gas Helium or Hydrogen
Detector Temperature ECD: 300-350 °C; MS Transfer Line: 280-300 °C

High-Performance Liquid Chromatography (HPLC) with UV, Fluorescence, or Mass Spectrometric Detection

High-Performance Liquid Chromatography (HPLC) offers an alternative to GC, particularly for less volatile or thermally sensitive compounds. For 1,1'-Biphenyl, 4'-chloro-3-fluoro-, reversed-phase HPLC is the most common approach.

UV Detection: The biphenyl (B1667301) structure of the compound contains chromophores that absorb ultraviolet (UV) light, making UV detection a straightforward and robust method for quantification at moderate concentrations.

Fluorescence Detection: While native fluorescence might be weak, derivatization techniques can be employed to enhance fluorescence, thereby increasing sensitivity and selectivity.

Mass Spectrometric Detection (LC-MS): Coupling HPLC with a mass spectrometer provides high selectivity and sensitivity. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, with APCI often being more suitable for non-polar compounds like PCBs. mdpi.com

The following table outlines typical HPLC conditions for the separation of related compounds.

ParameterTypical Conditions
Column C18 or Phenyl-Hexyl bonded silica
Column Dimensions 150-250 mm length, 4.6 mm I.D., 5 µm particle size
Mobile Phase Gradient of Acetonitrile and Water or Methanol and Water
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection UV at 254 nm; MS with APCI or ESI source

Supercritical Fluid Chromatography (SFC) for Non-Polar Analytes

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orglibretexts.orgshimadzu.com It is particularly well-suited for the separation of non-polar compounds like 1,1'-Biphenyl, 4'-chloro-3-fluoro-. SFC offers advantages of high efficiency and speed, similar to GC, while being able to analyze some thermally labile or less volatile compounds, similar to HPLC. wikipedia.org

The use of supercritical CO2 as the primary mobile phase is also considered a "green" technology due to the reduction in organic solvent consumption. waters.com SFC can be coupled with various detectors, including UV, FID, and MS. wikipedia.org For the analysis of PCBs and related compounds in environmental samples like soil, SFC has proven to be a valuable technique. teledynelabs.com

ParameterTypical Conditions
Column Packed columns similar to HPLC (e.g., silica, diol, ethyl pyridine)
Mobile Phase Supercritical CO2 with a polar co-solvent (e.g., Methanol, Ethanol)
Flow Rate 2-4 mL/min
Back Pressure 100-200 bar
Column Temperature 40-60 °C
Detection UV, MS (with APCI or ESI interface)

Sample Preparation Techniques for Complex Environmental and Synthetic Matrices

Effective sample preparation is critical to remove interfering substances and concentrate the target analyte before chromatographic analysis. The complexity of environmental samples (e.g., soil, water, tissue) and synthetic reaction mixtures necessitates robust cleanup procedures.

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration that has largely replaced liquid-liquid extraction due to its efficiency, lower solvent consumption, and potential for automation. researchgate.netnih.gov The process involves passing a liquid sample through a sorbent bed that retains the analyte, which is then eluted with a small volume of a suitable solvent. libretexts.org

For non-polar compounds like 1,1'-Biphenyl, 4'-chloro-3-fluoro-, reversed-phase sorbents are commonly used.

Typical SPE Protocol:

Conditioning: The sorbent (e.g., C18) is conditioned with an organic solvent like methanol, followed by water or the sample matrix buffer to activate the stationary phase. libretexts.org

Loading: The sample is passed through the SPE cartridge. The non-polar analyte partitions from the polar sample matrix onto the non-polar sorbent.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences that may have been retained.

Elution: The target analyte is eluted from the sorbent using a small volume of a strong, non-polar organic solvent such as hexane (B92381) or dichloromethane. nih.govmdpi.com

SPE ParameterDescription
Sorbent Type Reversed-phase (e.g., C18-bonded silica), Florisil, or activated carbon. waters.comjasco-global.com
Sample Matrix Aqueous samples (water), extracts from solid samples.
Conditioning Solvents Methanol, followed by deionized water.
Elution Solvents Hexane, Dichloromethane, Acetone (B3395972).
Common Applications Extraction from drinking water, wastewater, and tissue extracts. jasco-global.comnih.gov

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a traditional and fundamental sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases. For extracting 1,1'-Biphenyl, 4'-chloro-3-fluoro- from aqueous samples, an organic solvent that is immiscible with water is used.

The choice of solvent is crucial and is based on the solubility of the target analyte and its immiscibility with the sample matrix. To enhance the extraction efficiency, the pH of the aqueous sample can be adjusted. For neutral compounds like halogenated biphenyls, pH adjustment is less critical than for acidic or basic compounds.

Typical LLE Protocol:

The aqueous sample is placed in a separatory funnel.

An appropriate volume of an immiscible organic solvent is added.

The funnel is shaken vigorously to maximize the surface area between the two phases, allowing the analyte to partition into the organic layer.

The layers are allowed to separate, and the organic layer containing the analyte is collected.

This process may be repeated with fresh solvent to improve recovery. The combined organic extracts are then often dried and concentrated before analysis.

LLE ParameterDescription
Solvent Systems For aqueous samples: Dichloromethane, Hexane, or Hexane/Acetone mixtures.
Sample Matrix Water, wastewater, or other aqueous solutions.
Technique Separatory funnel extraction or continuous liquid-liquid extraction.
Advantages Simple, requires basic laboratory equipment.
Disadvantages Can be time-consuming, requires large volumes of organic solvents, and can be prone to emulsion formation. researchgate.net

Microextraction Techniques for Trace Analysis

Traditional sample preparation methods for halogenated biphenyls often involve laborious liquid-liquid extraction or solid-phase extraction, which can be time-consuming and require significant volumes of organic solvents. Modern microextraction techniques offer greener and more efficient alternatives by miniaturizing the extraction process, thereby reducing solvent consumption and analysis time. These methods are particularly well-suited for the trace analysis of compounds like 1,1'-Biphenyl, 4'-chloro-3-fluoro-.

Solid-Phase Microextraction (SPME): SPME is a widely used, solvent-free technique that employs a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample (either directly immersed or in the headspace) to allow for the partitioning of analytes onto the coating. After extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For semi-volatile compounds like chlorinated and fluorinated biphenyls, polydimethylsiloxane (B3030410) (PDMS) is a common and effective coating.

Headspace Solid-Phase Microextraction (HS-SPME): For complex matrices or when non-volatile interferences are a concern, HS-SPME is a preferred approach. In this mode, the SPME fiber is exposed to the headspace above the sample, allowing volatile and semi-volatile analytes to partition into the fiber coating. Heating the sample can enhance the transfer of analytes into the headspace, thereby improving sensitivity. Studies on polychlorinated biphenyls (PCBs) have shown that HS-SPME at elevated temperatures can offer higher sensitivity compared to direct immersion SPME.

Stir Bar Sorptive Extraction (SBSE): SBSE is another powerful preconcentration technique that utilizes a magnetic stir bar coated with a thick layer of PDMS. The stir bar is placed in the sample and stirred for a defined period, allowing for the extraction of analytes into the sorbent phase. Due to the larger volume of the sorbent compared to SPME fibers, SBSE can provide higher recovery and enrichment factors for many analytes. After extraction, the stir bar is removed, dried, and the analytes are thermally desorbed for GC analysis.

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid and efficient microextraction method based on a ternary solvent system. A small volume of an extraction solvent (e.g., a chlorinated solvent) is mixed with a disperser solvent (e.g., acetone or methanol) that is miscible with both the extraction solvent and the aqueous sample. This mixture is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets of the extraction solvent. This large surface area facilitates the rapid transfer of analytes from the aqueous phase to the extraction solvent. After centrifugation, the sedimented phase containing the concentrated analytes is collected and analyzed.

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): HF-LPME utilizes a porous polypropylene (B1209903) hollow fiber to protect a small volume of organic solvent (acceptor phase) from the aqueous sample (donor phase). The analytes partition from the sample into the organic solvent immobilized in the pores of the fiber and then into the acceptor phase within the fiber's lumen. This technique can be performed in a two-phase mode (sample and acceptor solvent) or a three-phase mode (sample, organic membrane, and a different acceptor phase), which allows for further selectivity and enrichment.

Interactive Table: Comparison of Microextraction Techniques for Halogenated Biphenyls

TechniquePrincipleTypical Sorbent/SolventKey ParametersAdvantages
SPME Analyte partitioning onto a coated fiberPolydimethylsiloxane (PDMS)Fiber coating, extraction time, temperature, agitationSolvent-free, simple, automatable
HS-SPME Analyte partitioning from headspace onto a coated fiberPolydimethylsiloxane (PDMS)Temperature, extraction time, sample volumeReduces matrix effects, suitable for complex samples
SBSE Analyte sorption onto a coated stir barPolydimethylsiloxane (PDMS)Coating volume, extraction time, stirring speed, pHHigh recovery and enrichment factors
DLLME Partitioning into a dispersed micro-volume of extraction solventChlorobenzene (extraction), Acetone (disperser)Solvent types and volumes, extraction time, centrifugation speedFast, high enrichment factor, low solvent consumption
HF-LPME Partitioning through a supported liquid membrane into an acceptor phaseToluene, Di-hexyl etherSolvent type, pH of donor and acceptor phases, extraction time, stirring speedGood clean-up, high enrichment, protects from matrix

Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy, Fluorimetry)

While chromatographic methods coupled with mass spectrometry are the gold standard for the identification and quantification of individual halogenated biphenyls, spectroscopic techniques such as UV-Vis spectroscopy and fluorimetry can be employed for screening purposes or for the quantification of total biphenyl content in simpler mixtures.

UV-Vis Spectroscopy: Aromatic compounds like biphenyls exhibit characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. The absorption is due to electronic transitions between molecular orbitals. For biphenyl and its derivatives, two main absorption bands are typically observed: a main band in the range of 200-225 nm and a K-band (a conjugation band) between 245-265 nm. The position and intensity of these bands are influenced by the substitution pattern on the biphenyl rings. For instance, the presence of chlorine and fluorine atoms can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in the molar absorptivity. While UV-Vis spectroscopy is generally not selective enough to differentiate between closely related isomers in a complex mixture, it can be a useful tool for quantifying the total concentration of biphenyls in a sample if a suitable calibration is performed and there are no significant interfering substances.

Fluorimetry: Fluorescence spectroscopy is known for its high sensitivity. The technique involves exciting a molecule at a specific wavelength and measuring the light emitted at a longer wavelength. While the parent biphenyl molecule exhibits fluorescence, the introduction of halogen atoms, particularly those with a high atomic number like chlorine, can decrease the fluorescence quantum yield through the "heavy-atom effect," which promotes intersystem crossing to the triplet state. The fluorescence of PCBs is generally low. However, some fluorinated biphenyls may exhibit useful fluorescence. The sensitivity and selectivity of fluorimetry can sometimes be enhanced by using derivatization agents to produce highly fluorescent products.

Interactive Table: Spectroscopic Properties of Related Biphenyl Compounds

CompoundMethodSolventλmax (Absorption) (nm)λex (Excitation) (nm)λem (Emission) (nm)
4-ChlorobiphenylUV-VisNot Specified~250--
3-FluorobiphenylNot specifiedNot specifiedNot specifiedNot specifiedNot specified
BiphenylFluorescenceNot specified-242-
Polychlorinated Biphenyls (general)UV-VisNot specified200-225 (main band), 245-265 (K-band)--

Development and Validation of Standard Reference Materials for Analytical Calibration

The accuracy and reliability of any analytical measurement are fundamentally dependent on the quality of the calibration standards used. In the analysis of trace environmental contaminants like 1,1'-Biphenyl, 4'-chloro-3-fluoro-, the use of Certified Reference Materials (CRMs) is essential for method validation, instrument calibration, and ensuring the traceability of measurement results.

Development of Reference Materials: The production of a CRM is a meticulous process that begins with the synthesis and purification of the target compound to a high degree of chemical purity. The identity and purity of the material are rigorously confirmed using multiple analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. For solution-based CRMs, the high-purity material is accurately dissolved in a stable and inert solvent to a precisely known concentration.

Validation and Certification Process: The validation and certification of a reference material involve a comprehensive characterization of its properties, including homogeneity, stability, and the certified property value (e.g., concentration) with its associated uncertainty.

Homogeneity studies are conducted to ensure that there are no significant differences in the property value between different units (e.g., vials) of the same batch of the reference material.

Stability studies are performed under various storage conditions (e.g., different temperatures and light exposure) over an extended period to determine the shelf-life of the CRM and to ensure that the certified value remains valid over time.

Characterization and Value Assignment is the core of the certification process. The property value of the reference material is determined by one or more reference methods performed by competent laboratories. Often, an interlaboratory comparison study involving a network of proficient laboratories is organized to analyze the candidate reference material. The results from these laboratories are statistically evaluated to assign a certified value and its uncertainty, which reflects the dispersion of the measurement results.

The entire process is governed by international standards, such as ISO 17034 ("General requirements for the competence of reference material producers"), which ensures the quality and reliability of the produced CRMs. The certificate of analysis accompanying a CRM provides all the essential information, including the certified value, its uncertainty, a statement of metrological traceability, and instructions for proper use and storage. By using such well-characterized reference materials, analytical laboratories can demonstrate the accuracy of their measurements for compounds like 1,1'-Biphenyl, 4'-chloro-3-fluoro- and ensure the comparability of data across different studies and laboratories.

Future Research Directions and Emerging Paradigms for 1,1 Biphenyl, 4 Chloro 3 Fluoro Research

Integration with Automated Synthesis and Flow Chemistry Platforms

The synthesis of complex molecules like 1,1'-Biphenyl, 4'-chloro-3-fluoro- is increasingly benefiting from the adoption of automated synthesis and flow chemistry. These technologies offer significant advantages in terms of reproducibility, scalability, and the ability to safely handle hazardous reagents and intermediates.

Future research in this area will likely focus on the development of fully automated platforms for the synthesis and derivatization of 1,1'-Biphenyl, 4'-chloro-3-fluoro-. This could involve the use of robotic systems for high-throughput screening of reaction conditions and the optimization of synthetic routes. nih.govsciforum.net Flow chemistry, in particular, presents a promising approach for the continuous production of this compound, enabling precise control over reaction parameters such as temperature, pressure, and reaction time. tandfonline.comnih.govuc.pt The integration of in-line analytical techniques, such as HPLC and mass spectrometry, will allow for real-time monitoring and optimization of the synthetic process.

Table 1: Comparison of Batch vs. Flow Chemistry for Biphenyl (B1667301) Synthesis

Parameter Batch Chemistry Flow Chemistry
Scalability Difficult to scale up Easily scalable by extending reaction time
Safety Higher risk with hazardous materials Improved safety due to small reaction volumes
Process Control Limited control over parameters Precise control over temperature, pressure, and mixing
Reproducibility Can be variable High reproducibility
Reaction Time Often longer Can be significantly shorter

Exploration of Novel Catalytic Systems for Highly Selective Transformations

The synthesis of specifically substituted biphenyls like 1,1'-Biphenyl, 4'-chloro-3-fluoro- heavily relies on cross-coupling reactions, most notably the Suzuki and Negishi reactions. nobelprize.org Future research will undoubtedly focus on the development of more efficient and selective catalytic systems for these transformations. acs.orgnih.govacs.org

A key area of exploration will be the design of novel ligands for palladium and other transition metal catalysts to enhance their activity and selectivity. thieme.de This could lead to milder reaction conditions, lower catalyst loadings, and the ability to tolerate a wider range of functional groups. Furthermore, the development of transition-metal-free cross-coupling reactions is an emerging paradigm that could offer more sustainable and cost-effective synthetic routes. acs.orgnih.gov Research into photocatalysis and electrocatalysis for C-C bond formation also presents exciting opportunities for the synthesis of functionalized biphenyls.

Table 2: Emerging Catalytic Strategies for Biphenyl Synthesis

Catalytic System Potential Advantages
Advanced Ligand Design Increased catalyst activity, selectivity, and stability
Nanoparticle Catalysis High surface area, potential for recyclability
Photoredox Catalysis Mild reaction conditions, novel reaction pathways
Electrocatalysis Avoids the use of chemical oxidants/reductants
Transition-Metal-Free Catalysis Reduced cost and environmental impact

Advanced Materials Development Leveraging the Biphenyl Scaffold

The rigid biphenyl core of 1,1'-Biphenyl, 4'-chloro-3-fluoro-, combined with its specific substitution pattern, makes it an attractive building block for the development of advanced materials. rsc.orgox.ac.uk The presence of chloro and fluoro substituents can significantly influence the electronic and physical properties of resulting materials.

Future research will likely explore the incorporation of this compound into polymers, liquid crystals, and organic electronic devices. nih.gov For instance, polymers containing the 4'-chloro-3-fluoro-1,1'-biphenyl moiety could exhibit enhanced thermal stability, flame retardancy, and specific optical or electronic properties. In the field of liquid crystals, the unique polarity and shape of this molecule could lead to the development of new mesophases with desirable characteristics for display technologies. Furthermore, its potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) warrants investigation.

Interdisciplinary Research Opportunities in Chemical Sciences

The unique combination of a biphenyl backbone with chloro and fluoro substituents in 1,1'-Biphenyl, 4'-chloro-3-fluoro- opens up numerous opportunities for interdisciplinary research.

In medicinal chemistry, this compound could serve as a scaffold for the design of novel therapeutic agents. The specific halogenation pattern can influence metabolic stability, binding affinity to biological targets, and pharmacokinetic properties. nih.gov In the field of environmental science, understanding the fate and transformation of halogenated biphenyls is of critical importance. Research could focus on the development of functionalized membranes or catalytic systems for the degradation of polychlorinated biphenyls (PCBs), with 1,1'-Biphenyl, 4'-chloro-3-fluoro- serving as a model compound. uky.edunih.govacs.org Additionally, its distinct spectroscopic signature could be utilized in the development of chemical sensors and probes for various applications.

Q & A

Basic Question: What are the optimal synthetic routes for preparing 1,1'-biphenyl, 4'-chloro-3-fluoro- derivatives, and how can purity be validated?

Methodological Answer:
The synthesis of halogenated biphenyl derivatives typically employs cross-coupling reactions such as Suzuki-Miyaura coupling, where boronic acids react with halogenated aryl precursors. For 4'-chloro-3-fluoro substitution, a fluorinated arylboronic acid can be coupled with a chlorinated aryl halide under palladium catalysis . Post-synthesis purification via column chromatography (using silica gel and gradient elution with hexane/ethyl acetate) is critical. Purity validation requires high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F), with special attention to resolving overlapping signals from fluorine and chlorine atoms. Differential scanning calorimetry (DSC) can further confirm crystallinity and phase purity .

Advanced Question: How do computational methods (e.g., DFT) compare with experimental data in predicting the electronic and geometric properties of 4'-chloro-3-fluoro-biphenyl derivatives?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model bond lengths, angles, and electron distribution. For example, DFT-predicted C–Cl and C–F bond lengths in 4'-chloro-3-fluoro-biphenyl derivatives show <1% deviation from X-ray crystallography data . However, discrepancies arise in sterically crowded regions due to van der Waals interactions, which DFT may underestimate. Electron localization function (ELF) analyses can clarify halogen bonding trends, aiding in understanding substituent effects on reactivity. Validation requires crystallographic data (SHELX refinement ) and spectroscopic comparisons (e.g., IR for vibrational modes).

Table 1: DFT vs. Experimental Bond Lengths (Å) in a Model Compound

Bond TypeDFT PredictionX-Ray DataDeviation
C(3)–F1.341.330.75%
C(4')–Cl1.731.740.57%
Inter-ring C–C1.481.470.68%

Advanced Question: How can X-ray crystallography resolve structural ambiguities in halogenated biphenyl systems, and what challenges arise during refinement?

Methodological Answer:
Single-crystal X-ray diffraction using SHELX is essential for resolving positional disorder and confirming substitution patterns. For 4'-chloro-3-fluoro-biphenyl derivatives, challenges include:

  • Halogen Atom Disorder: Chlorine and fluorine may occupy overlapping positions due to similar electron densities. High-resolution data (≤0.8 Å) and anisotropic displacement parameter (ADP) analysis are critical.
  • Thermal Motion Artifacts: Fluorine’s low electron density complicates peak assignment. Using synchrotron radiation improves signal-to-noise ratios.
  • Twinned Crystals: SHELXL’s twin refinement tools (e.g., BASF parameter) can model pseudo-merohedral twinning. Validation via R-factor convergence (<5%) and residual electron density maps (<0.3 eÅ⁻³) is mandatory .

Advanced Question: What strategies are effective in analyzing the pharmacological potential of 4'-chloro-3-fluoro-biphenyl derivatives, particularly in kinase inhibition?

Methodological Answer:
Structure-activity relationship (SAR) studies require systematic substitution at the biphenyl core. For example:

  • Fluorine Scanning: Replace 3-F with other halogens (e.g., Cl, Br) to assess steric/electronic effects on target binding.
  • In Silico Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or VEGFR-2). Fluorine’s electronegativity may enhance hydrogen bonding with lysine residues.
  • Biological Assays: Measure IC₅₀ values in enzyme inhibition assays (e.g., luminescence-based ADP-Glo™ kinase assays). Cross-validate with cytotoxicity profiling (MTT assay) to exclude non-specific effects .

Advanced Question: How can researchers resolve contradictions between computational predictions and experimental reactivity data in halogenated biphenyl systems?

Methodological Answer:
Contradictions often arise from solvent effects, transition-state stabilization, or unaccounted intermolecular interactions. Mitigation strategies include:

  • Solvent-Corrected DFT: Incorporate polarizable continuum models (PCM) for solvation effects.
  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs to probe mechanistic pathways.
  • In Situ Spectroscopy: Monitor reactions via FT-IR or Raman to identify intermediates. For example, a computational overestimation of C–F bond stability may be resolved by detecting fluorine migration products .

Basic Question: What spectroscopic techniques are most reliable for characterizing 4'-chloro-3-fluoro-biphenyl derivatives?

Methodological Answer:

  • ¹⁹F NMR: Directly quantifies fluorine environment symmetry (δ -110 to -120 ppm for aryl-F). Splitting patterns reveal adjacent substituents.
  • HSQC/HMBC NMR: Correlates ¹H-¹³C/¹H-¹⁹F couplings to assign regiochemistry.
  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI+) with TOF detection confirms molecular ions (e.g., [M+H]⁺ with <2 ppm error).
  • XPS: Validates oxidation states of chlorine (Cl 2p₃/₂ at ~200 eV) and fluorine (F 1s at ~685 eV) .

Advanced Question: How do steric and electronic effects of 4'-Cl and 3-F substituents influence supramolecular assembly in biphenyl crystals?

Methodological Answer:
The 3-F substituent enhances π-stacking due to its electron-withdrawing nature, while 4'-Cl participates in halogen bonding (C–Cl···N/O). Crystal packing analysis (Mercury CSD) reveals:

  • Halogen Bonds: Cl···O distances (~3.2 Å) and angles (~160°) indicate directional interactions.
  • Fluorine’s Role: Fluorine’s small size allows tighter packing, increasing crystal density. DSC/TGA data correlate with thermal stability trends .

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